molecular formula C22H24N2O4 B2742338 3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887890-23-5

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2742338
CAS No.: 887890-23-5
M. Wt: 380.444
InChI Key: GZYCGMHZFQVCBR-UHFFFAOYSA-N
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Description

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure recognized for its diverse biological activities and relevance in drug discovery. Benzofuran derivatives are frequently investigated as multi-target agents for complex neurodegenerative diseases. Related compounds have demonstrated potent neuroprotective effects, such as protecting against NMDA-induced excitotoxic neuronal damage, a pathway implicated in stroke and traumatic brain injury . Furthermore, structural analogs, particularly 2-arylbenzofuran derivatives, have shown significant promise as dual-acting inhibitors for Alzheimer's disease research, effectively targeting both acetylcholinesterase (AChE) and β-secretase (BACE1) to potentially reduce β-amyloid plaque formation and improve cholinergic neurotransmission . The incorporation of a 2-methoxyphenyl group in the amide moiety is a feature seen in various pharmacologically active compounds and may contribute to specific target binding. Beyond neuroscience, the benzofuran core is a privileged structure in medicinal chemistry, with documented research into its anti-oxidant, antimicrobial, and anti-cancer properties, making it a versatile scaffold for multiple research applications . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-15-10-6-8-12-17(15)28-20(19)22(26)23-16-11-7-9-13-18(16)27-3/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCGMHZFQVCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This compound includes:

  • A benzofuran moiety, contributing to its biological activity.
  • An amide group , which is often linked to enhanced pharmacological properties.
  • A methoxyphenyl substituent, which can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Histamine Receptor Modulation : Compounds with similar structures have been identified as antagonists or inverse agonists at histamine H3 receptors, which are involved in neurotransmission and various physiological processes .
  • Antimicrobial Activity : Benzofuran derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis. The compound's structure suggests potential activity against bacterial strains due to the presence of the benzofuran scaffold .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating their potency. A related compound exhibited an IC50 of 8.86 μM against cancer cells, which suggests that this compound could similarly affect tumor growth .

Anti-inflammatory Properties

Benzofuran compounds are noted for their anti-inflammatory effects. Research has shown that they can inhibit the production of pro-inflammatory mediators such as TNF-α and IL-1β in vitro, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. One derivative showed an MIC of 3.12 μg/mL, indicating strong antimycobacterial activity .
  • Evaluation of Anticancer Effects : In a study examining the effects of benzofurans on HeLa cells, compounds displayed varying degrees of cytotoxicity, with some derivatives leading to significant cell death at low concentrations .
  • Inhibition of Inflammatory Pathways : Another study reported that certain benzofuran derivatives could significantly reduce inflammation markers in LPS-stimulated BV2 microglia cells, highlighting their potential for treating neuroinflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/MIC ValueReference
AnticancerBenzofuran Derivative8.86 μM
AntimycobacterialBenzofuran Derivative3.12 μg/mL
Anti-inflammatoryBenzofuran DerivativeNot specified

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-3-(2-Ethylbutanamido)-1-Benzofuran-2-Carboxamide (CAS 888443-42-3)

  • Structural Differences : The ethoxy group (-OCH2CH3) replaces the methoxy (-OCH3) on the phenyl ring .
  • Physicochemical Properties :
    • Molecular Weight: 394.47 g/mol (vs. ~380.45 g/mol for the methoxy variant).
    • Purity: ≥95% (indicative of optimized synthesis protocols) .

Tacrine–Benzofuran Hybrids (e.g., Compound 13)

  • Structural Differences: Incorporates a tetrahydroacridine moiety linked to the benzofuran carboxamide via an alkylamino chain .
  • Synthesis : Yields range from 67–79%, achieved via coupling reactions and purification by crystallization or column chromatography .

Piperazine Derivatives (HBK14–HBK19)

  • Structural Differences : Replace the benzofuran core with a piperazine ring but retain the 2-methoxyphenyl group .

Dihydropyridine-3-Carboxamide (e.g., AZ169)

  • Structural Differences : Features a dihydropyridine core instead of benzofuran but shares the 2-methoxyphenyl group .
  • Therapeutic Implications: Dihydropyridines are known calcium channel blockers (e.g., nifedipine), suggesting divergent mechanisms compared to benzofuran carboxamides .

Key Properties

Compound Molecular Weight (g/mol) Purity Key Substituents
Target Compound ~380.45 Not reported 2-Methoxyphenyl, 2-ethylbutanamido
N-(2-Ethoxyphenyl) Analog 394.47 ≥95% 2-Ethoxyphenyl
Tacrine–Benzofuran Hybrid ~450–500 (estimated) 67–79% Tetrahydroacridine, alkyl chain
Piperazine Derivatives ~400–450 (estimated) Not reported Piperazine, phenoxy groups

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